7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one
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Overview
Description
7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one is a chemical compound belonging to the class of organic compounds known as flavanones. These compounds are characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran structure with a ketone at the carbon C3. This specific compound is notable for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one typically involves the reaction of 4-methyl-2H-1-benzopyran-2-one with (2S)-2,3-dihydroxypropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways related to oxidative stress and inflammation. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
(2S)-7-hydroxyflavanone: Another flavanone with similar structural features but different biological activities.
Hesperetin: A flavanone found in citrus fruits with notable antioxidant properties.
Uniqueness
7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dihydroxypropoxy and methyl groups enhances its solubility and reactivity compared to other flavanones.
Properties
CAS No. |
670223-54-8 |
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Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
7-[(2S)-2,3-dihydroxypropoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C13H14O5/c1-8-4-13(16)18-12-5-10(2-3-11(8)12)17-7-9(15)6-14/h2-5,9,14-15H,6-7H2,1H3/t9-/m0/s1 |
InChI Key |
WQNQMRFQQRRURY-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC[C@H](CO)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CO)O |
Origin of Product |
United States |
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